Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-
Description
Chemical Name: Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- CAS Registry Number: 123862-40-8 Molecular Formula: C₁₆H₁₈N₂O₃S Molecular Weight: 318.39 g/mol Structural Features: The compound consists of an acetamide group (-NHCOCH₃) attached to a phenyl ring substituted with a dimethylamino sulfonyl moiety (-SO₂N(CH₃)₂).
Properties
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-8(13)11-9-4-6-10(7-5-9)16(14,15)12(2)3/h4-7H,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABKTFBXRPVLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068987 | |
| Record name | Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
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Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54951-54-1 | |
| Record name | N-[4-[(Dimethylamino)sulfonyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54951-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetamide, N-(4-((dimethylamino)sulfonyl)phenyl)- | |
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| Record name | 54951-54-1 | |
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| Record name | Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- | |
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| Record name | Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- | |
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| Record name | N-[4-[(dimethylamino)sulphonyl]phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
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Biological Activity
Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- has the chemical formula C10H14N2O3S and features both acetamide and sulfonamide functional groups. This unique structure contributes to its biological activity, particularly in antimicrobial and anti-inflammatory domains.
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The sulfonamide group is known for its role in inhibiting enzymes and modulating receptor activity. Specifically, compounds containing the sulfonamide moiety exhibit a wide range of activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anti-inflammatory : Inhibits inflammatory pathways.
- Urease Inhibition : Compounds derived from acetamide-sulfonamide scaffolds have shown potential as urease inhibitors, which can be beneficial in treating conditions like urinary tract infections.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of acetamide, including those with sulfonamide groups, possess significant antibacterial properties. For instance, a study indicated that certain acetamide derivatives exhibited potent antibiofilm activity against standard bacterial strains, outperforming traditional antibiotics like cefadroxil at comparable concentrations .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable in various experimental models. Sulfonamide-containing compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses . This makes them promising candidates for treating inflammatory diseases.
Enzyme Inhibition Studies
Research has highlighted the competitive inhibition of urease by acetamide derivatives. For example:
- IC50 Values : Compounds such as ibuprofen conjugated with sulfathiazole demonstrated potent urease inhibition with IC50 values around 9.95 µM . This suggests that modifications to the acetamide structure can enhance its inhibitory effects on urease.
Structure-Activity Relationship (SAR)
Studies on the SAR of acetamide derivatives indicate that specific substitutions on the phenyl ring significantly influence biological activity. For example:
- Substituents like -NO2 and -Cl : These groups have been associated with enhanced anti-proliferative activity against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer).
Summary of Biological Activities
Scientific Research Applications
Dihydrofolate Reductase (DHFR) Inhibition
Acetamide derivatives have been investigated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibition of DHFR can lead to reduced cell proliferation, making these compounds potential candidates for cancer treatment. Studies have shown that certain derivatives exhibit significant activity against cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer), often outperforming traditional chemotherapeutics like 5-Fluorouracil.
Analgesic Properties
Research indicates that Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- may possess analgesic properties. In studies involving various N-phenylacetamide sulfonamides, some derivatives demonstrated comparable or superior analgesic activity to established pain relievers such as paracetamol. This suggests potential applications in pain management therapies.
Antimicrobial Activity
The sulfonamide group in Acetamide enhances its antimicrobial properties. It has shown effectiveness against several bacterial strains by interfering with folic acid synthesis, a crucial pathway for bacterial growth. Recent studies have highlighted its potent antibiofilm activity, surpassing traditional antibiotics like cefadroxil.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects, particularly in inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses. This positions Acetamide as a candidate for developing treatments for inflammatory diseases.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of Acetamide derivatives indicates that modifications on the phenyl ring significantly influence their biological activity:
| Substituent | Effect on Activity |
|---|---|
| -NO₂ | Enhanced anti-proliferative activity against cancer cell lines |
| -Cl | Increased potency in antimicrobial assays |
These insights guide the design of new derivatives with improved efficacy and selectivity for specific therapeutic targets.
Case Study 1: Cancer Therapy
A study focusing on the synthesis and evaluation of Acetamide derivatives revealed that compounds with specific substitutions exhibited significant cytotoxicity against MCF-7 and PC-3 (prostate cancer) cell lines. The research emphasized the importance of the sulfonamide moiety in enhancing biological activity compared to simpler structures like sulfanilamide.
Case Study 2: Pain Management
In a clinical evaluation of analgesic activity, a derivative of Acetamide was tested alongside standard pain medications. Results indicated comparable efficacy, suggesting its potential role as an alternative analgesic agent in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Pharmacological Activities
The pharmacological profile of sulfonamide-acetamide derivatives is highly dependent on the substituent groups attached to the sulfonyl moiety. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Sulfonamide-Acetamide Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound may improve solubility and membrane permeability compared to electron-withdrawing groups like chloro (compound 15) .
- Antimicrobial vs. Analgesic Activity : Pyrimidinyl-substituted derivatives (e.g., compound 5) exhibit antitubercular activity, while methoxy-substituted analogs (e.g., ) show analgesic effects, highlighting substituent-driven functional divergence .
- Piperazinyl Derivatives : Piperamide, with a bulky piperazinylpropyl group, demonstrates how steric effects and extended alkyl chains can modulate anti-infective properties .
Physicochemical Properties
Table 2: Physical and Spectroscopic Data
Insights :
- Thermal Stability : Compound 15’s higher melting point (227°C) suggests stronger intermolecular forces due to halogen and methoxy groups .
- Spectral Signatures : The C=O stretch (~1680 cm⁻¹) and SO₂ symmetric/asymmetric vibrations (~1144–1324 cm⁻¹) are consistent across analogs, confirming core structural integrity .
Preparation Methods
Sulfonation of Aromatic Precursors
The first step involves sulfonating 4-aminophenyl derivatives using chlorosulfonic acid. In a patented method, N-acyl-3,5-dimethylaniline reacts with chlorosulfonic acid at 0–5°C to form (4-N-acylamino-2,6-dimethylphenyl)sulfonyl chloride. This intermediate is isolated via precipitation in ice water and purified by recrystallization in ethyl acetate. Yield optimization (85–90%) requires strict temperature control to prevent over-sulfonation.
Amination with Dimethylamine
The sulfonyl chloride intermediate reacts with dimethylamine in a nucleophilic substitution reaction. A molar ratio of 1:1.2 (sulfonyl chloride:dimethylamine) in DMF at 25°C for 6 hours achieves complete conversion. Excess dimethylamine is neutralized with hydrochloric acid, and the product, 4-(dimethylamino)sulfonylphenylamine , is extracted using dichloromethane.
Acetylation of the Primary Amine
The final step involves acetylation of the amine group. Acetic anhydride (1.5 equivalents) in pyridine at 0°C for 2 hours yields the target compound with >95% purity. Pyridine acts as both a solvent and acid scavenger, preventing N,O-diacetylation. The crude product is purified via recrystallization from ethanol/water (3:1 v/v) or silica gel chromatography.
Reaction Optimization Strategies
Temperature and pH Control
Solvent Selection
-
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of sulfonyl chlorides and amines.
-
Ethanol/water mixtures enable high-recovery crystallization (>80%) due to temperature-dependent solubility.
Industrial-Scale Production Methods
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Sulfonation Time | 4 hours | 1.5 hours |
| Amination Yield | 85% | 92% |
| Acetylation Purity | 95% | 98% |
| Solvent Recovery | 60% | 95% |
Data synthesized from patent US5270342A and metabolic studies.
Continuous distillation units recycle solvents, reducing waste by 70% compared to batch processes.
Analytical Validation and Quality Control
Spectroscopic Characterization
Q & A
Basic Research Questions
Q. What are the key structural features of Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-, and how do they influence its chemical reactivity?
- The compound contains a sulfonamide group (-SO₂NH-), a dimethylamino group (-N(CH₃)₂), and an acetamide moiety (-NHCOCH₃). The sulfonamide group enables hydrogen bonding and electrostatic interactions with biological targets, while the dimethylamino group enhances solubility and modulates electronic effects. The aromatic ring facilitates π-π stacking interactions, critical for binding to enzymes or receptors .
Q. What synthetic methodologies are recommended for laboratory-scale preparation of this compound?
- Synthesis typically involves:
- Step 1 : Sulfonation of 4-aminophenyl derivatives using chlorosulfonic acid.
- Step 2 : Reaction with dimethylamine to introduce the dimethylamino group.
- Step 3 : Acetylation of the amine using acetic anhydride.
- Key considerations : pH control (8–9) during sulfonation and low-temperature acetylation to prevent side reactions. Purification via recrystallization or column chromatography ensures >95% purity .
Q. How can researchers confirm the purity and identity of this compound post-synthesis?
- Analytical techniques :
- NMR : Look for characteristic peaks: δ 2.1 ppm (acetamide CH₃), δ 3.0 ppm (dimethylamino CH₃), and δ 7.5–8.0 ppm (aromatic protons).
- IR : Bands at 1650 cm⁻¹ (C=O stretch) and 1320/1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches).
- HPLC : Use a C18 column with UV detection at 254 nm to assess purity .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in biological activity data for this compound?
- Approaches include :
- Dose-response studies : Establish EC₅₀/IC₅₀ values to differentiate true activity from assay noise.
- Target validation : Use CRISPR knockout or siRNA silencing to confirm specificity.
- QSAR modeling : Correlate structural modifications (e.g., substituents on the phenyl ring) with activity trends .
Q. How does the sulfonamide group contribute to enzyme inhibition mechanisms?
- The sulfonamide acts as a hydrogen bond acceptor/donor, binding to catalytic residues (e.g., in carbonic anhydrase). Its geometry mimics transition states, enabling competitive inhibition. Computational docking (AutoDock Vina) and mutagenesis studies validate these interactions .
Q. What advanced techniques optimize the compound’s pharmacokinetic properties for in vivo studies?
- Strategies :
- Prodrug design : Mask polar groups (e.g., sulfonamide) with ester linkages to enhance bioavailability.
- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., N-demethylation).
- LogP adjustment : Introduce fluorine atoms to balance hydrophobicity (target LogP ~2–3) .
Methodological Recommendations
- Synthetic Challenges : Avoid prolonged exposure to acidic conditions to prevent sulfonamide hydrolysis. Use inert atmospheres (N₂/Ar) during acetylation .
- Biological Assays : Include positive controls (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
